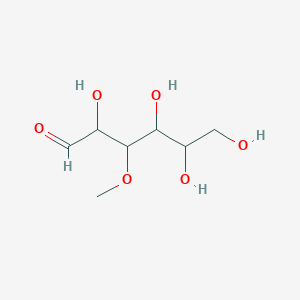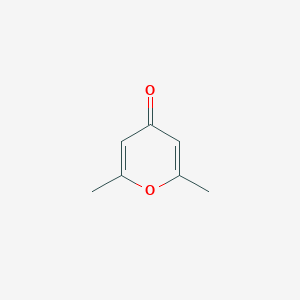
2,6-Dimethyl-4H-pyran-4-one
Vue d'ensemble
Description
2,6-Dimethyl-4H-pyran-4-one is a white to beige crystalline powder or crystals . It is used as a fragrance ingredient and as a chemical and organic intermediate. It can be used in agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of 2,6-Dimethyl-4H-pyran-4-one involves various methods. For instance, two new derivatives of 4-dieyanomethylene-2,6-dimethyl-4H-pyran and the corresponding poly (amic acid) were synthesized and characterized . Another study reported an unusual aluminum chloride-assisted conversion of isopropenyl acetate into 3-acetyl- and 3,5-diacetyl-2,6-dimethyl-4H-pyran-4-ones .Molecular Structure Analysis
The molecular formula of 2,6-Dimethyl-4H-pyran-4-one is C7H8O2 . Its molecular weight is 124.14 g/mol . The IUPAC Standard InChI is InChI=1S/C7H8O2/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of 2,6-Dimethyl-4H-pyran-4-one are diverse. For example, two new derivatives of 4-dieyanomethylene-2,6-dimethyl-4H-pyran and the corresponding poly (amic acid) were synthesized . Another study reported an unusual aluminum chloride-assisted conversion of isopropenyl acetate into 3-acetyl- and 3,5-diacetyl-2,6-dimethyl-4H-pyran-4-ones .Physical And Chemical Properties Analysis
2,6-Dimethyl-4H-pyran-4-one is a white to beige crystalline powder or crystals . Its molecular weight is 124.14 g/mol . The IUPAC Standard InChI is InChI=1S/C7H8O2/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3 .Applications De Recherche Scientifique
Synthesis of Podands
2,6-Dimethyl-4H-pyran-4-one: is utilized in the synthesis of podands, which are compounds that can act similarly to crown ethers . These podands are synthesized through a transesterification reaction involving the pyranone and glycol ethers. The resulting podands have applications in the construction of multielectron systems for the determination of cation concentrations in biological samples like blood and serum .
Antioxidant Properties in Food Chemistry
Derivatives of 2,6-Dimethyl-4H-pyran-4-one have been studied for their antioxidant properties, particularly in the context of the Maillard reaction, which is a form of non-enzymatic browning in foods . Understanding the antioxidant activity of these derivatives can lead to the development of food additives that prevent oxidative damage and enhance shelf life.
Organic Synthesis Intermediates
This compound serves as an intermediate in organic synthesis processes. It’s used to prepare various chemical structures, which are then applied in the agrochemical, pharmaceutical, and dyestuff industries . Its versatility in synthesis makes it a valuable compound for creating a wide range of products.
Pharmaceutical Research
In pharmaceutical research, 2,6-Dimethyl-4H-pyran-4-one is used as a starting material for the synthesis of complex molecules. For example, it can be used to create spiroketal structures, which are found in various natural products with medicinal properties .
Material Science
The compound’s ability to form podands and crown ethers makes it a candidate for use in material science, particularly in the development of sensors and other devices that require the binding of specific ions or molecules .
Analytical Chemistry
Due to its unique chemical properties, 2,6-Dimethyl-4H-pyran-4-one can be used in analytical chemistry as a reagent or a standard for calibrating instruments. Its well-characterized spectrum and phase change data make it suitable for such applications .
Mécanisme D'action
Target of Action
2,6-Dimethyl-4H-pyran-4-one, also known as 2,6-Dimethyl-γ-pyrone , is a chemical compound that is widely used in medical applications . It often serves as an intermediate in the synthesis of sedative hypnotic drugs . .
Mode of Action
It is known to react with phosgene at room temperature to yield certain products . This suggests that it may interact with its targets through chemical reactions, leading to changes in the molecular structure of the targets .
Biochemical Pathways
Given its role as an intermediate in the synthesis of certain drugs , it can be inferred that it may be involved in the biochemical pathways related to the action of these drugs.
Result of Action
One study suggests that it has antioxidant properties, indicating that it can scavenge free radicals .
Propriétés
IUPAC Name |
2,6-dimethylpyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYFZULSKMFUJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074415 | |
| Record name | 2,6-Dimethyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4H-pyran-4-one | |
CAS RN |
1004-36-0 | |
| Record name | 2,6-Dimethyl-γ-pyrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-4-pyranone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethyl-4-pyrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethyl-4-pyrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethyl-4-pyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHYL-4-PYRANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2D262MF0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for 2,6-dimethyl-4H-pyran-4-one?
A1: 2,6-Dimethyl-4H-pyran-4-one has the molecular formula C₇H₈O₂ and a molecular weight of 124.14 g/mol. Key spectroscopic data include:
- ¹H NMR: Characteristic signals for the methyl groups and olefinic protons. []
- ¹³C NMR: Provides information about the carbonyl carbon and the ring structure. []
- Infrared Spectroscopy (IR): Shows a strong absorption band for the carbonyl group. [, ]
Q2: What is the preferred coordination site of DMP in metal complexes?
A2: DMP primarily coordinates to metal centers through the carbonyl oxygen atom (exocyclic oxygen). []
Q3: How does the choice of solvent influence the formation of DMP complexes with lanthanide nitrates?
A3: The solvent plays a crucial role in the synthesis of lanthanide-DMP complexes. Using different solvents can lead to the isolation of different adducts, as demonstrated by the formation of Ln(DMP)₃(NO₃)₃ in one solvent and Ln(DMP)₂(H₂O)₂(NO₃)₃.H₂O in another. []
Q4: Has computational chemistry been used to study 2,6-dimethyl-4H-pyran-4-one?
A5: Although the provided research relies heavily on experimental techniques, a DFT (Density Functional Theory) study was conducted to investigate the adducts of dimethyl- and diphenyltin(IV) dichlorides with DMP. [] This study likely used computational methods to analyze the structural and electronic properties of these adducts.
Q5: How do structural modifications of DMP affect its coordination behavior?
A6: While the provided articles do not delve into extensive SAR studies, they showcase how replacing oxygen in DMP with sulfur (2,6-dimethyl-4H-thiopyran-4-one) or nitrogen (2,6-dimethyl-N-methyl-4-pyridone) affects protonation behavior in superacid systems. This suggests that heteroatom substitution can significantly influence the compound's reactivity. []
Q6: Are there any known environmental concerns associated with 2,6-dimethyl-4H-pyran-4-one?
A6: The provided articles primarily focus on the chemical properties and reactivity of DMP. Information about its environmental impact, degradation, or ecotoxicological effects is not included in these studies.
Q7: What analytical techniques are commonly used to characterize 2,6-dimethyl-4H-pyran-4-one and its complexes?
A7: Researchers frequently employ a combination of techniques to characterize DMP and its derivatives, including:
- Nuclear Magnetic Resonance Spectroscopy (NMR): Provides structural information for both DMP and its complexes. [, , , ]
- Infrared Spectroscopy (IR): Useful for identifying functional groups, such as the carbonyl group in DMP. [, , , ]
- Thermogravimetric Analysis (TGA): Assesses the thermal stability and decomposition patterns of DMP complexes. [, , ]
- X-ray crystallography: Used to determine the three-dimensional structure of DMP complexes in the solid state. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



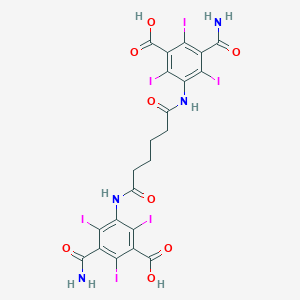
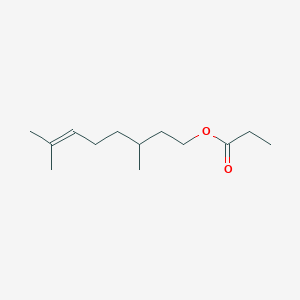
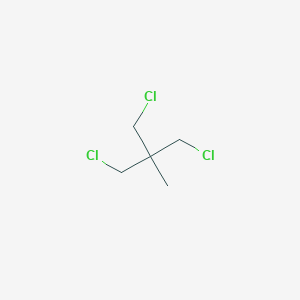

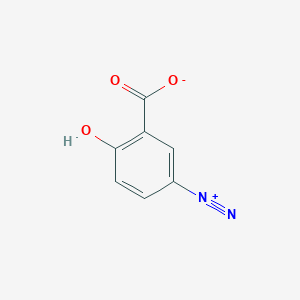
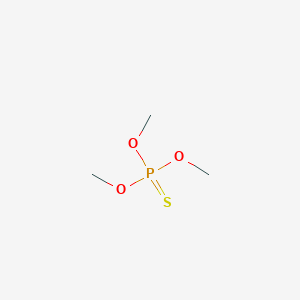
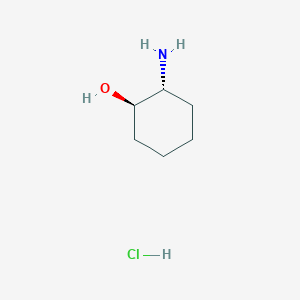
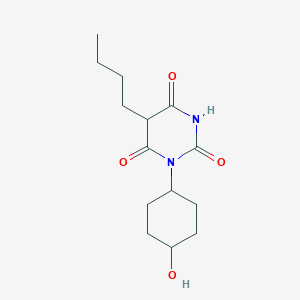
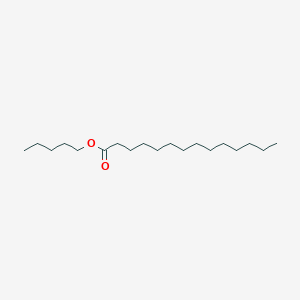
![Bicyclo[2.1.0]pentane](/img/structure/B87172.png)



